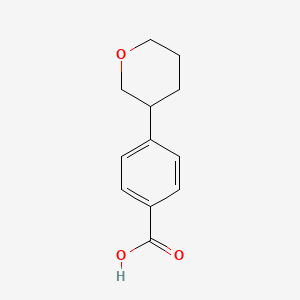

4-(Oxan-3-yl)benzoic acid

説明

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives represent a cornerstone in synthetic and medicinal chemistry. The simple, yet versatile, structure of a carboxylic acid attached to a benzene ring has given rise to a vast number of compounds with a wide array of applications. In academic research, benzoic acid derivatives are extensively investigated for their potential as therapeutic agents across numerous disease areas.

Researchers have explored the antimicrobial, anti-inflammatory, and antioxidant properties of various benzoic acid analogues. nih.gov Furthermore, the benzoic acid scaffold is a key component in the design of anticancer agents. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes or cellular processes implicated in cancer progression. The adaptability of the benzoic acid ring allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile. nih.govgoogle.com This has led to the development of numerous drugs and clinical candidates containing the benzoic acid moiety.

Another significant area of research is the use of benzoic acid derivatives as prodrugs. naturalproducts.net By masking a more complex active pharmaceutical ingredient with a benzoic acid group, researchers can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. naturalproducts.net

Contextualization within Tetrahydropyran (Oxane) Derivatives Research

The tetrahydropyran (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom. This structural motif is frequently found in a diverse range of biologically active natural products, including marine toxins and anticancer agents. chemscene.com Its prevalence in nature has made it an attractive target for synthetic organic chemists and a "privileged scaffold" in medicinal chemistry. chemscene.comsigmaaldrich.com

The inclusion of a tetrahydropyran ring in a molecule can confer several advantageous properties. It can enhance metabolic stability, modulate solubility, and provide a three-dimensional structure that can lead to specific and high-affinity interactions with biological targets. google.com The non-planar, conformationally flexible nature of the THP ring allows it to present substituents in well-defined spatial orientations, which is crucial for optimizing binding to enzyme active sites or receptors.

Academic research into tetrahydropyran derivatives is robust, with numerous synthetic methods being developed to create substituted oxanes with high stereochemical control. sigmaaldrich.com These efforts are often directed towards the total synthesis of complex natural products or the creation of novel drug candidates with improved pharmacological profiles. sigmaaldrich.com The THP moiety has been incorporated into molecules targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. chemscene.comfishersci.se

Significance as a Hybrid Chemical Scaffold

The compound 4-(Oxan-3-yl)benzoic acid represents a hybrid chemical scaffold that marries the key features of both benzoic acid and tetrahydropyran. The significance of such a hybrid lies in the potential for synergistic or additive effects arising from the combination of these two important pharmacophores. The benzoic acid portion provides a planar aromatic ring with a carboxylic acid group that can participate in hydrogen bonding and ionic interactions, which are critical for binding to many biological targets. It also serves as a versatile anchor for further chemical modification.

The tetrahydropyran ring introduces a non-planar, saturated heterocyclic component. This can improve the "drug-likeness" of the molecule by increasing its fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical development. The oxane moiety can also enhance solubility and metabolic stability compared to a purely aromatic system. The specific attachment at the 3-position of the oxane ring provides a distinct stereochemical and conformational profile that can be explored for selective interactions with target proteins.

The combination of a flat, aromatic region with a three-dimensional, flexible heterocyclic ring in a single molecule offers a compelling starting point for the design of new chemical entities with novel biological activities.

Overview of Research Trajectories

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural components suggest several logical research trajectories.

A primary avenue of investigation would be its exploration in medicinal chemistry as a building block or a lead compound. Given the known biological activities of benzoic acid and tetrahydropyran derivatives, this compound could be screened against a variety of biological targets. Potential areas of interest could include:

Anticancer research: Leveraging the established anticancer potential of both parent scaffolds.

Anti-inflammatory studies: Exploring its potential as an inhibitor of inflammatory pathways.

Antimicrobial drug discovery: Investigating its activity against various bacterial and fungal strains.

Another significant research trajectory is its use as a versatile intermediate in organic synthesis. The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and alcohols. This allows for the straightforward synthesis of a library of more complex molecules built upon the 4-(Oxan-3-yl)phenyl core. These derivative libraries could then be used in high-throughput screening campaigns to identify novel hits for drug discovery programs.

Furthermore, the stereochemistry of the oxane ring offers opportunities for the synthesis of enantiomerically pure versions of this compound. The biological activity of the individual enantiomers could be evaluated to understand the impact of stereochemistry on target binding and efficacy, a common practice in modern drug development.

Data Tables

Table 1: General Biological Activities of Benzoic Acid Derivatives in Research

| Biological Activity | Research Context | Reference(s) |

| Antimicrobial | Investigated against various bacteria and fungi. | nih.govnaturalproducts.net |

| Anti-inflammatory | Studied for their potential to reduce inflammation. | nih.gov |

| Antioxidant | Explored for their ability to neutralize free radicals. | nih.gov |

| Anticancer | Synthesized and tested against various cancer cell lines. | |

| Prodrug Moiety | Used to improve the pharmacokinetic properties of other drugs. | naturalproducts.net |

Table 2: Examples of Tetrahydropyran-Containing Moieties in Medicinal Chemistry

| Compound/Drug Class | Therapeutic Area | Significance of THP Moiety | Reference(s) |

| Eribulin | Anticancer | A key component of this complex natural product-derived drug. | chemscene.com |

| NK1 Receptor Antagonists | Depression/Mood Disorders | The THP ring is part of the core scaffold. | chemscene.com |

| Various Investigational Drugs | Multiple | Used to enhance solubility, metabolic stability, and provide 3D structure. | google.com |

特性

IUPAC Name |

4-(oxan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYCJJRDTYMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-93-8 | |

| Record name | 4-(oxan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. Basic

- NMR :

- IR : Strong C=O stretch (~1680 cm⁻¹) and O-H (broad ~2500–3000 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 236.26) verifies molecular weight .

How can researchers resolve discrepancies in reported solubility data for this compound across solvent systems?

Advanced

Conflicting solubility data may arise from impurities or measurement techniques. Strategies include:

- Standardized protocols : Use gravimetric analysis (saturation at 25°C, 24 hr equilibration) .

- HPLC quantification : Compare saturated solutions against calibration curves to avoid impurity interference .

- Solvent polarity analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to predict trends .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into CO/CO₂ .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can computational methods predict the reactivity and derivatives of this compound for drug discovery?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., carboxylic acid for esterification) .

- Molecular docking : Screen against target enzymes (e.g., cyclooxygenase) to assess binding affinity .

- Retrosynthetic analysis : Tools like Synthia™ propose routes for amide or sulfonamide derivatives .

What stability concerns arise when using this compound under high-temperature or acidic conditions?

Q. Basic

- Thermal stability : TGA analysis shows decomposition >200°C; avoid heating above 150°C .

- Acidic conditions : Protonation of the carboxylic acid may lead to ester hydrolysis; monitor pH (<3) in aqueous solutions .

- Light sensitivity : Store in amber vials to prevent photodegradation .

Which in vitro assays are suitable for evaluating the bioactivity of this compound in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。